molecular formula C27H23NO2 B4953161 17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE CAS No. 6077-56-1

17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE

Cat. No.: B4953161
CAS No.: 6077-56-1
M. Wt: 393.5 g/mol
InChI Key: NRVQLAPSHBJBNQ-UHFFFAOYSA-N
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Description

17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its intricate arrangement of rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE involves multiple steps, typically starting with the preparation of the core pentacyclic structureThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the complex reactions involved. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-(2,3-DIMETHYLPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

17-(2,3-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2/c1-15-9-8-14-21(16(15)2)28-25(29)23-22-17-10-4-6-12-19(17)27(3,24(23)26(28)30)20-13-7-5-11-18(20)22/h4-14,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQLAPSHBJBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387259
Record name AC1MEVK8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6077-56-1
Record name AC1MEVK8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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